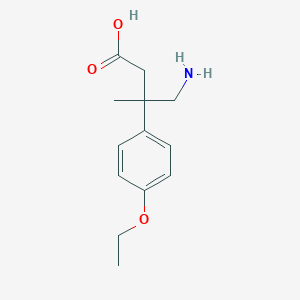

4-Amino-3-(4-ethoxyphenyl)-3-methylbutanoic acid

Description

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

4-amino-3-(4-ethoxyphenyl)-3-methylbutanoic acid |

InChI |

InChI=1S/C13H19NO3/c1-3-17-11-6-4-10(5-7-11)13(2,9-14)8-12(15)16/h4-7H,3,8-9,14H2,1-2H3,(H,15,16) |

InChI Key |

RLTUSNZMLJEKGB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)(CC(=O)O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy Overview

The synthesis of 4-Amino-3-(4-ethoxyphenyl)-3-methylbutanoic acid likely involves the construction of the substituted butanoic acid backbone with the 4-ethoxyphenyl group at the 3-position and an amino group at the 4-position. This can be approached by adapting the preparation methods of structurally similar compounds such as 4-amino-3-phenylbutyric acid, which involves multi-step synthesis including condensation, hydrolysis, and oxidation steps.

Preparation of 4-Amino-3-Phenylbutyric Acid as a Model

A detailed preparation method for 4-amino-3-phenylbutyric acid provides a useful template. The process involves the following sequential steps:

| Step | Reaction Description | Key Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Condensation of benzaldehyde with ethyl acetoacetate in a protic solvent under condensation catalyst | Benzaldehyde, ethyl acetoacetate, protonic solvent, condensation catalyst | 2,4-diacetyl-3-phenyl-pentanedionato diethyl ester |

| 2 | Addition of strong base and heating to induce decarbonylation | Strong alkaline solution, heating | 3-phenylglutaric acid |

| 3 | Ring-closing dehydration in non-protonic solvent under dehydration catalyst | Non-protonic solvent, dehydration catalyst | 3-phenylglutaric anhydride |

| 4 | Hydrolysis with strong aqua ammonia | Strong aqua ammonia | 5-amino-5-oxo-3-phenyl-pentanoic acid |

| 5 | Oxidation under alkaline conditions with an oxidant | Alkaline medium, oxidant | 4-amino-3-phenylbutyric acid (target compound) |

This method offers advantages such as the use of inexpensive and readily available raw materials, moderate reaction conditions, safety, and high yield (approximately 76.2%) suitable for industrial scale production.

Adaptation for this compound

To synthesize this compound, the key modification would be substituting benzaldehyde with 4-ethoxybenzaldehyde in the condensation step. This substitution introduces the 4-ethoxyphenyl group into the molecular framework. The subsequent steps—decarbonylation, ring closure, hydrolysis, and oxidation—would proceed similarly, adjusted for the steric and electronic effects of the ethoxy substituent.

Preparation of Related Amino Phenol Derivatives

Another related compound, 4-amino-3-methylphenol, is synthesized via a different route involving nitrosation, hydrogenation, and purification steps starting from m-cresol. The process includes:

| Step | Reaction Description | Key Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Nitrosation of m-cresol to form 4-nitroso-3-methylphenol | m-Cresol, sodium nitrite, hydrochloric acid, alkaline aqueous solution, temperature control (-5 to 15 °C) | 4-nitroso-3-methylphenol |

| 2 | Catalytic hydrogenation reduction in alcoholic solvent | Alcoholic solvent (methanol, ethanol), catalyst (Pd/C, Raney Ni), promoter (ammonia or organic amine), 20–40 °C, 2–8 hours | Crude 4-amino-3-methylphenol |

| 3 | Purification by crystallization and drying | Alcoholic solvent, temperature control (40–70 °C), vacuum drying | High-quality 4-amino-3-methylphenol |

This method emphasizes environmental friendliness, high product quality, and industrial scalability.

Data Tables Summarizing Preparation Conditions

| Compound | Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 4-amino-3-phenylbutyric acid | Condensation | Benzaldehyde, ethyl acetoacetate, protic solvent, condensation catalyst | - | - | Formation of diacetyl ester intermediate |

| Decarbonylation | Strong base, heating | - | - | Conversion to 3-phenylglutaric acid | |

| Ring-closing dehydration | Non-protonic solvent, dehydration catalyst | - | - | Formation of anhydride | |

| Hydrolysis | Strong aqua ammonia | - | - | Formation of amino-oxo acid | |

| Oxidation | Alkaline medium, oxidant | 76.2 | >99 | Final product with high purity | |

| 4-amino-3-methylphenol | Nitrosation | m-Cresol, sodium nitrite, HCl, NaOH, 0–15 °C | - | - | Formation of nitroso intermediate |

| Hydrogenation reduction | Alcoholic solvent, Pd/C or Raney Ni, ammonia, 20–40 °C | - | - | Crude amino phenol formation | |

| Purification | Alcoholic solvent crystallization, drying | - | High | High-quality purified product |

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4-ethoxyphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ethoxyphenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted amino acids.

Scientific Research Applications

4-Amino-3-(4-ethoxyphenyl)-3-methylbutanoic acid is a synthetic compound with a molecular formula of and a molecular weight of approximately 237.29 g/mol. It possesses a unique structure that includes an amino group, a 4-ethoxyphenyl substituent, and a branched methylbutanoic acid backbone, making it potentially useful in medicinal chemistry and organic synthesis.

Potential Applications

The applications of this compound span several fields, including pharmaceutical development, drug design, and material science. Due to its structural similarities to naturally occurring amino acids and other biologically active molecules, this compound can be modified for specific applications.

Pharmaceutical Development

This compound can potentially be used as a building block in pharmaceutical development. It can be used in the synthesis of NEP inhibitors or prodrugs . Biaryl-substituted 4-amino-butyric acid amide derivatives are useful as neutral endopeptidase (NEP) inhibitors, for example, as inhibitors of the ANF-degrading enzyme in mammals .

This compound exhibits biological activity. Further research is required to elucidate the specific biological mechanisms and therapeutic potentials of this compound.

Interaction Studies

Research into the interactions of this compound with biological targets is crucial for understanding its potential therapeutic effects. Interaction studies may involve:

- Binding assays Determining the affinity of the compound for specific protein targets.

- Cellular assays Evaluating the compound's effects on cell behavior and function.

- In vivo studies Assessing the compound's efficacy and safety in animal models.

Such studies are essential for elucidating the compound's mechanism of action and potential side effects.

Structural Similarities

Several compounds share structural similarities with this compound. Examples of compounds include:

- ( S)- and ( R)-2-amino-2-methyl-4-[123I]iodo-3-( E)-butenoic acid ([123I]IVAIB) .

- (S)-5-(Biphenyl-4-yl)-4-[(dimethylphosphonomethyl)-amino]-2-pentenoic acid ethyl ester .

- N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-(2R)-methylbutanoic acid ethyl ester .

Radioisotopes in Biomedical Research

Radioisotopes and radioactivity have uses in nuclear industry, chemistry, petroleum, pharmaceuticals, and medicine . Applied radioactivity helps to examine product and process improvements, indicates ways to reduce costs, and probes for answers to complex research problems .

Lysine Specific Demethylase 1 (LSD1) Inhibition

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-ethoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxyphenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (e.g., Cl, F, CF₃): 4-Fluoro (C₁₀H₁₂FNO₂): Enhances binding affinity to GABA receptors via halogen interactions . 4-Trifluoromethyl (C₁₁H₁₂F₃NO₂·HCl): Increases lipophilicity and resistance to oxidative metabolism .

- Electron-Donating Groups (e.g., CH₃, OCH₂CH₃): 4-Methyl (Tolibut): Modulates GABA(B) activity, linked to anxiolytic and nootropic effects . 4-Ethoxy: Likely extends half-life due to reduced cytochrome P450-mediated metabolism compared to methyl .

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., 4-chloro derivative) improve aqueous solubility for drug formulation .

- Lipophilicity: Branched-chain derivatives (e.g., 3-methyl-3-(4-methylphenyl)butanoic acid) exhibit higher logP values, enhancing blood-brain barrier penetration .

Neuroactive Potential

- GABA Receptor Modulation : Tolibut and fluorinated analogs demonstrate affinity for GABA(B) receptors, implicating roles in anxiety and memory disorders .

- Psychoactive Metabolites: Butanoic acid derivatives (e.g., FUBINACA 3-methylbutanoic acid) are metabolites of synthetic cannabinoids, highlighting structural versatility in CNS-targeting molecules .

Biological Activity

4-Amino-3-(4-ethoxyphenyl)-3-methylbutanoic acid is a synthetic compound that exhibits potential biological activities due to its structural characteristics, which include an amino group and a branched methylbutanoic acid backbone. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

The molecular formula of this compound is with a molecular weight of approximately 237.29 g/mol. Its unique structure allows it to interact with biological systems similarly to naturally occurring amino acids, potentially influencing various biochemical pathways.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.29 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. As an amino acid analog, it may function as an enzyme inhibitor or modulator in metabolic pathways. Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties, suggesting that this compound may share these characteristics.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, which could be beneficial in treating infections or preventing microbial growth.

- Anticancer Potential : The structural similarity to other known anticancer agents raises the possibility that this compound could induce apoptosis in cancer cells or inhibit tumor growth through modulation of specific pathways .

- Neuroprotective Effects : Some amino acid derivatives have been shown to provide neuroprotective benefits, which warrants further investigation into this compound's potential effects on neurological disorders.

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging, with several studies focusing on its pharmacological properties:

- A study examining the effects of similar compounds on cancer cell lines indicated that modifications in the side chains can significantly alter biological activity, suggesting that further optimization of this compound could enhance its therapeutic efficacy .

- Another research effort highlighted the importance of understanding the interactions between amino acid analogs and their targets to predict their biological effects accurately. Such insights are crucial for developing effective drugs based on this compound .

Future Directions

Further research is required to elucidate the specific mechanisms through which this compound exerts its biological effects. Key areas for future studies include:

- In vitro and In vivo Studies : Conducting detailed studies to assess the compound's efficacy and safety in various biological models.

- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in structure influence biological activity could lead to more potent derivatives.

Q & A

Q. What are the common synthetic routes for preparing 4-amino-3-(4-ethoxyphenyl)-3-methylbutanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step routes such as:

- Asymmetric alkylation : Using chiral auxiliaries (e.g., Evans oxazolidinones) to install the methyl and ethoxyphenyl groups .

- Enzymatic resolution : Lipases or esterases to separate enantiomers from racemic mixtures, achieving >90% enantiomeric excess under optimized pH (6.5–7.5) and temperature (25–37°C) conditions .

- Protection-deprotection strategies : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups protect the amino group during coupling reactions, followed by acidic deprotection (e.g., TFA) .

Key Considerations : Solvent polarity (e.g., DMF vs. THF) affects reaction rates, while excess reagents (e.g., EDCI/HOBt in peptide couplings) improve yields but require rigorous purification (HPLC, recrystallization) .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR confirm regiochemistry (e.g., ethoxyphenyl substitution pattern) and stereocenters. NOESY experiments resolve spatial proximity of methyl and amino groups .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA/IB) separate enantiomers using hexane:isopropanol gradients, validated with circular dichroism (CD) .

- X-ray Crystallography : Resolves absolute configuration; co-crystallization with heavy atoms (e.g., PtCl) enhances diffraction quality .

Q. What in vitro and in vivo assays are suitable for evaluating its biological activities?

Methodological Answer:

- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., tryptophan quenching) for binding to targets like GABA transaminase or inflammatory kinases (IC determination) .

- Cell Viability Studies : MTT or resazurin assays in neuronal (SH-SY5Y) or cancer (HeLa) cell lines, with dose-response curves (1–100 µM) .

- In Vivo Models : Rodent studies (e.g., carrageenan-induced inflammation) assess bioavailability and therapeutic efficacy. Plasma half-life () is measured via LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC) and account for variables like assay pH, cell passage number, or solvent (DMSO vs. saline) .

- Structural Dynamics : Molecular dynamics (MD) simulations (AMBER/CHARMM) identify conformational flexibility impacting target binding. For example, ethoxy group rotation may alter receptor docking .

- Orthogonal Validation : Confirm activity in independent assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What experimental designs are optimal for studying enantiomer-specific effects?

Methodological Answer:

- Chiral Chromatography : Use preparative SFC (supercritical fluid chromatography) to isolate enantiomers at >99% purity .

- Enzymatic Profiling : Test enantiomers against stereosensitive enzymes (e.g., D-amino acid oxidase) to identify metabolic differences .

- In Vivo PK/PD : Compare pharmacokinetics (AUC, ) and pharmacodynamics (e.g., ED) between (R)- and (S)-forms in knock-in animal models .

Q. How can researchers optimize the compound’s pharmacokinetic profile for CNS penetration?

Methodological Answer:

- LogP Optimization : Introduce polar groups (e.g., hydroxyls) via structure-activity relationship (SAR) studies to balance blood-brain barrier (BBB) permeability (target logP 1–3) .

- Prodrug Strategies : Esterification of the carboxylic acid (e.g., ethyl ester) enhances oral bioavailability, with enzymatic cleavage in plasma .

- P-gp Inhibition Co-administration : Use verapamil or elacridar to block efflux transporters, measured via in situ brain perfusion models .

Q. What computational and experimental approaches are effective for studying structure-activity relationships (SAR) with analogs?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets (e.g., NMDA receptors). Key interactions: hydrogen bonding with amino acid residues (e.g., Arg523) and hydrophobic contacts with ethoxyphenyl .

- Analog Synthesis : Replace ethoxy with methoxy or halogen (Cl/F) groups; compare activities in radioligand displacement assays .

- Mutagenesis Studies : CRISPR-edited HEK293 cells with receptor mutants (e.g., GluN1 subunit) validate predicted binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.